REACTION_CXSMILES
|
[O:1]1[C:9]2[CH:8]=[C:7]([C:10]([O:12]C)=[O:11])[N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.[OH-].[Na+]>CO.O>[O:1]1[C:9]2[CH:8]=[C:7]([C:10]([OH:12])=[O:11])[N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1 |f:1.2|
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Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
O1C=CC=2C=NC(=CC21)C(=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at RT for 7 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture is concentrated to dryness
|
Type
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DISSOLUTION
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Details
|
dissolved in H2O (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to dryness
|
Type
|
FILTRATION
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Details
|
the resulting solid collected via filtration (lot A)
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Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
triturated with water (3 mL)
|
Type
|
FILTRATION
|
Details
|
the resulting solid collected via filtration (lot B)
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Type
|
CONCENTRATION
|
Details
|
The filtrate from lot B is concentrated
|
Type
|
CUSTOM
|
Details
|
carried on without further purification as an acid/salt mixture (lot C)
|
Type
|
CUSTOM
|
Details
|
Both lots A and B are dried in a vacuum oven at 50° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C=NC(=CC21)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |